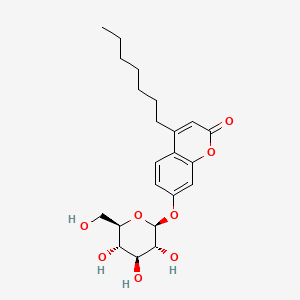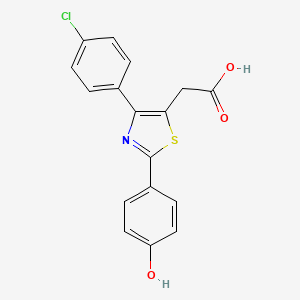
盐生碱
概述
描述
盐索林是一种四氢异喹啉生物碱,以其单胺氧化酶 A 抑制剂的作用而闻名。 该化合物来源于天然来源,并因其潜在的药理特性而被研究,特别是在神经保护和心血管健康方面 .
科学研究应用
化学: 用作合成复杂生物碱和其他生物活性化合物的先驱。
生物学: 研究其在调节酶活性、神经递质水平方面的作用。
医学: 研究其神经保护和心血管特性,特别是在神经退行性疾病和高血压的背景下。
作用机制
盐索林主要通过抑制单胺氧化酶 A 发挥作用。这种酶负责分解单胺类神经递质,如血清素和多巴胺。通过抑制这种酶,盐索林可以提高大脑中这些神经递质的水平,这可能具有神经保护和抗抑郁作用。 此外,盐索林已被证明可以弱抑制乙酰胆碱酯酶和丁酰胆碱酯酶,进一步增强其神经保护特性 .
类似化合物:
盐索醇: 另一种具有神经毒性和神经保护特性的四氢异喹啉生物碱。
盐索林: 一种具有类似结构特征和药理活性的相关化合物。
异盐索林: 盐索林的异构体,具有不同的生物学效应。
去甲盐索醇: 一种可能在神经退行性疾病中发挥作用的衍生物 .
独特性: 盐索林在对单胺氧化酶 A 的立体选择性抑制方面是独一无二的,其中 R-对映异构体比 S-对映异构体更具活性。 这种特异性使其成为生化研究中宝贵的工具,也是治疗各种神经疾病的潜在治疗剂 .
安全和危害
准备方法
合成路线和反应条件: 盐索林可以通过多种方法合成。一种常见的方法是在催化剂如樟脑磺酸存在下,将 6,7-二甲氧基-1,2,3,4-四氢异喹啉与甲酰胺进行反应。 反应混合物加热回流,然后冷却并进一步处理以生成盐索林 .
工业生产方法: 盐索林的工业生产通常涉及使用连续流系统和绿色溶剂来提高效率和可持续性。 酶促方法,例如脂肪酶催化反应,也被用来实现高对映体纯度 .
化学反应分析
反应类型: 盐索林经历各种化学反应,包括:
氧化: 盐索林可以被氧化形成相应的喹啉衍生物。
还原: 还原反应可以将盐索林转化为其二氢衍生物。
取代: 盐索林可以参与取代反应,特别是在氮原子上.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 条件通常包括在碱存在下使用卤代烷或酰氯.
相似化合物的比较
Salsolinol: Another tetrahydroisoquinoline alkaloid with neurotoxic and neuroprotective properties.
Salsoline: A related compound with similar structural features and pharmacological activities.
Isosalsoline: An isomer of salsoline with distinct biological effects.
Norsalsolinol: A derivative with potential implications in neurodegenerative diseases .
Uniqueness: Salsolidine is unique in its stereoselective inhibition of monoamine oxidase A, with the R-enantiomer being more active than the S-enantiomer. This specificity makes it a valuable tool in biochemical research and a potential therapeutic agent for various neurological conditions .
属性
IUPAC Name |
6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYJLVDKPJHJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63283-42-1 (hydrochloride) | |
| Record name | Salsolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20959384 | |
| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5784-74-7, 38520-68-2 | |
| Record name | Salsolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
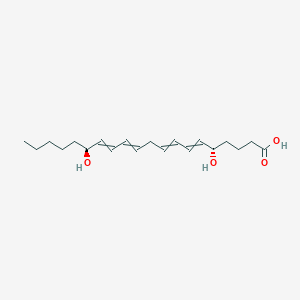
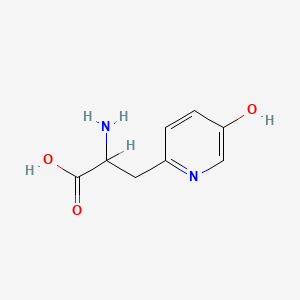
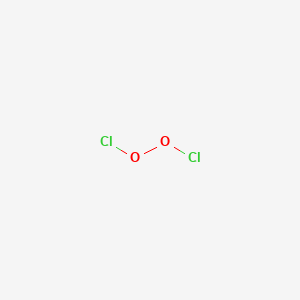

![4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine](/img/structure/B1216963.png)

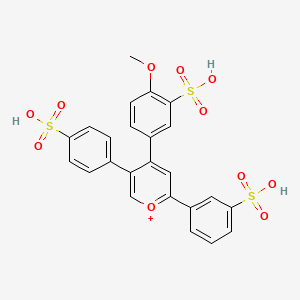
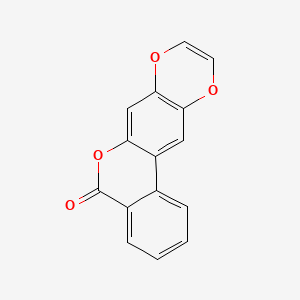

![(3R,5S,7S)-11-amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione](/img/structure/B1216971.png)
